1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional configurations, which make them valuable in various fields such as medicinal chemistry and materials science. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane core, which is further functionalized with a carboxylic acid group.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes:
Photochemical [2+2] Cycloaddition: This method involves the use of photochemistry to create the bicyclo[2.1.1]hexane core.
Lewis Acid Catalyzed Cycloaddition: Another method involves the use of Lewis acids to catalyze the formal (3+2) cycloaddition of bicyclo[1.1.0]butanes and ketenes. This method is mild and efficient, making it suitable for large-scale synthesis.
Industrial Production: Industrial methods for producing this compound often involve scalable photochemical reactions using LED lights instead of mercury lamps, which are safer and more environmentally friendly.
Chemical Reactions Analysis
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Materials Science: Its rigid bicyclic structure is useful in the development of new materials with specific mechanical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets:
Comparison with Similar Compounds
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds:
Bicyclo[1.1.1]pentane: This compound is another bicyclic structure used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane: Known as norbornane, this compound is also used in medicinal chemistry but has different steric and electronic properties compared to bicyclo[2.1.1]hexane.
Bicyclo[3.1.1]heptane:
Properties
Molecular Formula |
C13H13BrO2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(15)16/h1-3,5,8,11H,4,6-7H2,(H,15,16) |
InChI Key |
DPXKDMHYKXRHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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